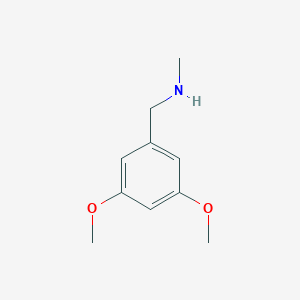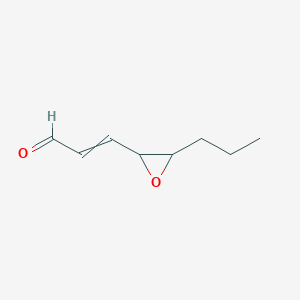
3-(Trifluoromethylthio)bromobenzene
Descripción general
Descripción
3-(Trifluoromethylthio)bromobenzene, also known as 3-TFMB, is an organic compound that has been used as a reagent in various organic syntheses. It is a colorless liquid with a pungent odor and is soluble in organic solvents. It is a derivative of benzene, which is a six-carbon aromatic hydrocarbon with a ring structure. 3-TFMB has been used in a variety of scientific applications due to its unique properties, including its ability to act as a catalyst in various chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis of Bromobenzenes
- Field : Organic Chemistry
- Application : Bromobenzenes are used in the synthesis of natural products and pharmaceutically important compounds . They are also precursors to a number of organometallic species .
- Method : A novel Sandmeyer type reaction was used for the synthesis of certain substituted bromobenzenes . The reactions are relatively quick and possibly proceed via a radical mechanism .
- Results : The method resulted in acceptable yields of substituted bromobenzenes .
Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application : Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for use in blue organic light-emitting diodes .
- Method : The specific methods of synthesis and characterization were not detailed in the source .
- Results : The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs . The electroluminescent emission maximum of the devices was exhibited at 488 nm and 512 nm .
Metabolism Studies
- Field : Biochemistry
- Application : Bromobenzene has been extensively studied for its metabolism and toxicological effects . It has been used as a tool to understand chemically-induced toxicities .
- Method : Plasma concentrations of bromobenzene and its dibromobenzene derivatives were measured after oral administration . Physiologically-based pharmacokinetic models were used to understand the pharmacokinetics and estimate hepatic concentrations of bromobenzene compounds .
- Results : Bromobenzene was quickly eliminated from the plasma in all tested animals . Compared to bromobenzene, 1,4-dibromobenzene showed slower elimination . The hepatic intrinsic clearance of 1,4-dibromobenzene was lower than that of bromobenzene and 1,2-dibromobenzene in all animal models .
Flame Retardant
- Field : Material Science
- Application : Bromobenzene is widely utilized as a flame retardant in polymers and plastics due to its high combustion temperature and ability to interrupt the spread of fire through radical interception .
- Method : The specific methods of application were not detailed in the source .
- Results : Bromobenzene has provided valuable insights into enhanced fire resistance in various applications .
Trifluoromethylation in Photoredox Catalysis
- Field : Organic Chemistry
- Application : Trifluoromethyl sulfonyl chloride (CF3SO2Cl) has been used for direct C–H trifluoromethylation of enamides .
- Method : The reaction was carried out using photoredox catalysis .
- Results : This method provided an interesting approach for the functionalization of enamides .
Production of Commercial Chemicals
- Field : Industrial Chemistry
- Application : 4-(Trifluoromethylthio)bromobenzene is a commercially available chemical that can be used in various chemical reactions .
- Method : The specific methods of application were not detailed in the source .
- Results : The compound is available for purchase, indicating its use in various chemical applications .
Safety And Hazards
The safety data sheet for “3-(Trifluoromethylthio)bromobenzene” indicates that it is a combustible liquid that causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .
Propiedades
IUPAC Name |
1-bromo-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHXBVBNFOHXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371307 | |
| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethylthio)bromobenzene | |
CAS RN |
2252-45-1 | |
| Record name | 1-Bromo-3-[(trifluoromethyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-[(trifluoromethyl)sulfanyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine hydrochloride](/img/structure/B151398.png)






![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)



